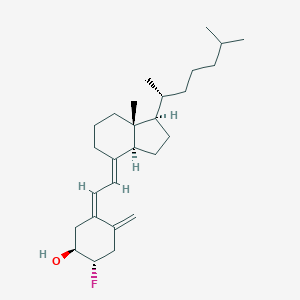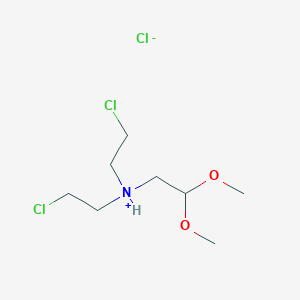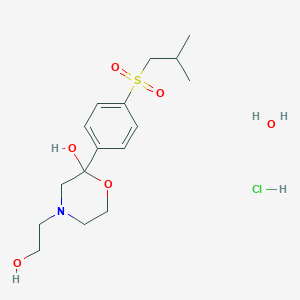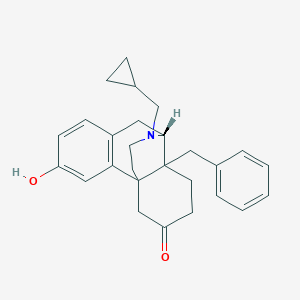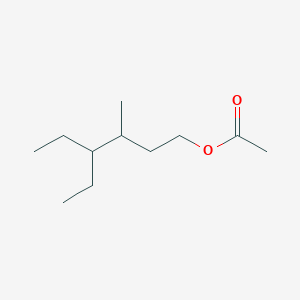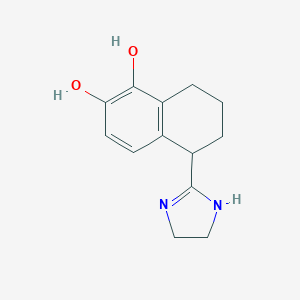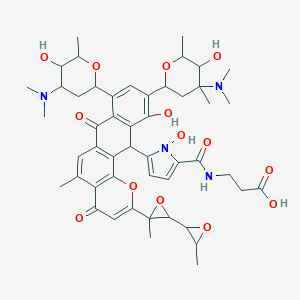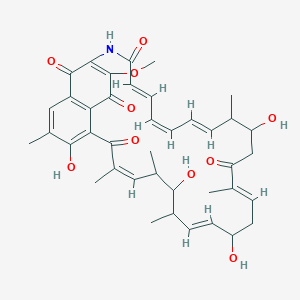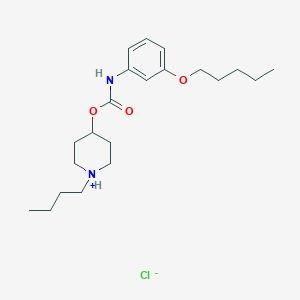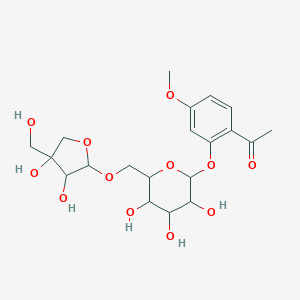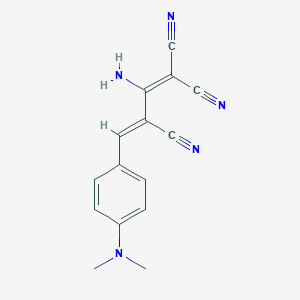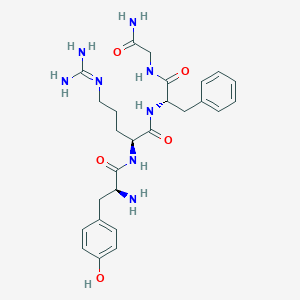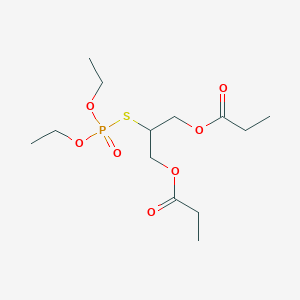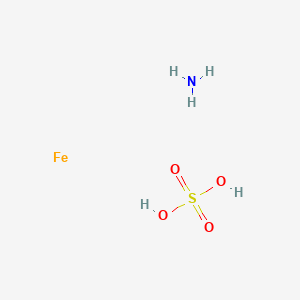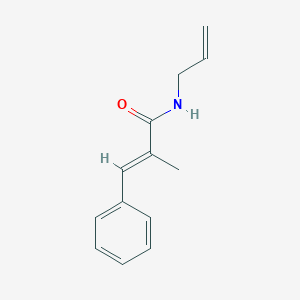
N-Allyl-alpha-methylcinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-alpha-methylcinnamamide (AMCA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMCA is a derivative of cinnamamide and has a unique chemical structure that makes it an attractive candidate for research in the areas of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of N-Allyl-alpha-methylcinnamamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. It has been suggested that N-Allyl-alpha-methylcinnamamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-Allyl-alpha-methylcinnamamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-Allyl-alpha-methylcinnamamide has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-Allyl-alpha-methylcinnamamide has been shown to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N-Allyl-alpha-methylcinnamamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Additionally, N-Allyl-alpha-methylcinnamamide has been found to be non-toxic and to have low cytotoxicity, making it a safe compound for use in cell culture studies.
However, there are also some limitations to the use of N-Allyl-alpha-methylcinnamamide in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of N-Allyl-alpha-methylcinnamamide is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-Allyl-alpha-methylcinnamamide. One area of interest is the development of novel N-Allyl-alpha-methylcinnamamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of N-Allyl-alpha-methylcinnamamide and to determine its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of N-Allyl-alpha-methylcinnamamide in animal models.
Synthesemethoden
N-Allyl-alpha-methylcinnamamide can be synthesized using a variety of methods, including the reaction of cinnamamide with allyl bromide and methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethyl sulfoxide or acetonitrile. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Allyl-alpha-methylcinnamamide has been extensively studied for its potential applications in the fields of pharmacology and biochemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-Allyl-alpha-methylcinnamamide has been found to have significant antioxidant activity and has been shown to protect against oxidative stress-induced damage in vitro and in vivo.
Eigenschaften
CAS-Nummer |
100908-61-0 |
|---|---|
Produktname |
N-Allyl-alpha-methylcinnamamide |
Molekularformel |
C6H3(Cl)2CH2CH2Br |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
(E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C13H15NO/c1-3-9-14-13(15)11(2)10-12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,14,15)/b11-10+ |
InChI-Schlüssel |
VRBLVQNFGWGBPY-ZHACJKMWSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCC=C |
SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC=C |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC=C |
Synonyme |
N-Allyl-alpha-methylcinnamamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



